![molecular formula C22H14ClFN6O B2715804 2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-71-1](/img/structure/B2715804.png)
2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14ClFN6O and its molecular weight is 432.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H15ClFN6O with a molecular weight of 376.81 g/mol. The structural features include a chromeno-tetrazolo-pyrimidine framework, which is significant for its biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives related to this compound. For instance, compounds with similar chromeno structures have shown promising results in inhibiting cancer cell proliferation. A study evaluated derivatives that included the chromeno framework and found that they exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antiviral Activity
The antiviral potential of this compound has been explored in relation to HIV-1. Research indicates that compounds with similar substitutions (e.g., 2-chloro and 6-fluoro) demonstrated potent inhibitory activity against wild-type HIV-1 and its mutants. The activity was linked to the ability to inhibit reverse transcriptase, an essential enzyme for viral replication .
Anti-inflammatory Effects
In addition to anticancer and antiviral properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds derived from similar frameworks have been tested for their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or viral replication.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Modulation of Immune Response : By affecting cytokine production, the compound may help modulate immune responses during inflammation.
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. The unique structure allows for interactions with multiple biological targets, enhancing its efficacy in cancer treatment.
Mechanisms of Action
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of cell proliferation : Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis.
- Targeting specific signaling pathways : It has been suggested that this compound may interfere with pathways involved in tumor growth and metastasis.
Antimicrobial Activity
Recent studies have indicated that compounds within this class possess notable antimicrobial properties. They have been tested against a range of bacterial strains with promising results, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary findings suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further research in the treatment of inflammatory diseases. The mechanisms behind these effects are currently under investigation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against MCF-7 and HeLa cell lines. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with specific cellular receptors involved in cell survival pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This study highlighted the potential for developing new antibiotics based on the chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for synthesizing this compound?
The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:
- Cyclization : Refluxing intermediates (e.g., substituted pyridines or fluorophenyl precursors) in polar aprotic solvents like pyridine or DMSO for 5–6 hours to promote ring closure .
- Azo-coupling : Introducing substituents via diazonium salt reactions under controlled pH and temperature to avoid side products .
- Purification : Crystallization from ethanol or dioxane to achieve yields of 60–70%, with purity confirmed by melting point analysis (e.g., 221–235°C ranges) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How should researchers characterize the structural integrity of this compound?
A multi-technique approach is essential:
- Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and MS for molecular ion verification (e.g., [M+H]+ at m/z 429–450) .
- Elemental Analysis : Compare experimental C/H/N percentages (e.g., 62.77% C, 4.01% H) with theoretical values to validate stoichiometry .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems by analyzing bond lengths and angles (e.g., dihedral angles between chromeno and pyrimidine moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
Discrepancies may arise from dynamic tautomerism or crystallographic disorder. Mitigation strategies include:
- Variable Temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibria) by observing signal splitting at low temperatures .
- Complementary Techniques : Use HSQC/HMBC NMR to correlate ambiguous protons with carbons and compare with computational models (DFT-optimized geometries) .
- High-Resolution Crystallography : Collect data at synchrotron facilities to resolve disordered regions (e.g., fluorine/pyridinyl orientations) .
Q. What experimental designs are suitable for studying environmental fate or degradation pathways?
Adapt methodologies from environmental toxicology studies:
- Stability Assays : Expose the compound to UV light, varying pH (3–10), and microbial consortia to simulate natural degradation .
- Analytical Monitoring : Use LC-HRMS to detect transformation products (e.g., hydrolyzed pyrimidine rings) and quantify half-lives .
- Ecotoxicology : Apply OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess ecological risks, using split-plot designs to control variables like temperature and light exposure .
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
Employ Design of Experiments (DoE) principles:
- Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Model interactions between temperature (80–120°C) and reflux duration (4–8 hours) to maximize yield .
- Byproduct Analysis : Track azo-dimerization or chlorination side reactions via TLC and adjust stoichiometric ratios (e.g., limiting excess chlorinating agents) .
Q. Methodological Considerations
Q. What strategies are recommended for validating biological activity in vitro?
- Targeted Assays : Screen against kinase or GPCR panels using fluorescence polarization or SPR to measure binding affinity (IC50) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) to differentiate efficacy from nonspecific toxicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Q. How should computational methods be integrated into mechanistic studies?
- Docking Simulations : Map the compound into protein active sites (e.g., CDK2 or PARP1) using AutoDock Vina to predict binding modes .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. chlorine) with bioactivity data to guide structural optimization .
Eigenschaften
IUPAC Name |
4-chloro-9-(3-fluorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN6O/c23-14-6-7-17-16(10-14)19-18(21(31-17)12-3-1-5-15(24)9-12)20(13-4-2-8-25-11-13)30-22(26-19)27-28-29-30/h1-11,20-21H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCONRHCYLZWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.